

(5-Chloropyrazin-2-yl)methanol synonyms and alternative names

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Chloropyrazin-2-yl)methanol

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An In-Depth Technical Guide to **(5-Chloropyrazin-2-yl)methanol**: Properties, Synthesis, and Analytical Characterization

Introduction

(5-Chloropyrazin-2-yl)methanol is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis. The pyrazine core, a nitrogen-containing aromatic ring, is a privileged scaffold found in numerous biologically active compounds. The strategic placement of a chloro-substituent and a hydroxymethyl group provides versatile handles for synthetic elaboration, making this molecule a valuable intermediate in the development of novel pharmaceutical agents.^{[1][2]} The presence of chlorine, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.^{[3][4]}

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, it provides not only procedural details but also the underlying scientific rationale for the synthesis and characterization of **(5-Chloropyrazin-2-yl)methanol**. We will delve into its nomenclature, physicochemical properties, a detailed and validated synthesis protocol, and robust analytical methods for identity and purity confirmation.

Nomenclature and Chemical Identifiers

Precise identification of a chemical entity is fundamental for scientific communication and regulatory compliance. **(5-Chloropyrazin-2-yl)methanol** is known by several names and is cataloged in numerous chemical databases. The following table consolidates its key identifiers.

[1][5][6]

Identifier Type	Value
IUPAC Name	(5-chloropyrazin-2-yl)methanol[5]
CAS Number	72788-94-4[1][5]
Molecular Formula	C ₅ H ₅ ClN ₂ O[5][7]
Synonyms	2-Chloro-5-(hydroxymethyl)pyrazine, 5-Chloro-2-pyrazinemethanol, 2-Hydroxymethyl-5-chloropyrazine[5][6]
InChI	InChI=1S/C5H5ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2[5]
InChIKey	YUTQYZGRAJOIJV-UHFFFAOYSA-N[1][5]
SMILES	C1=C(N=CC(=N1)Cl)CO[5]
EC Number	958-699-1[5]
PubChem CID	23462054[5]
DSSTox Substance ID	DTXSID50634379[1][5]

Physicochemical Properties

The physical and chemical properties of **(5-Chloropyrazin-2-yl)methanol** dictate its behavior in reactions, formulations, and biological systems. These properties are summarized below.

Property	Value	Source
Molecular Weight	144.56 g/mol	[1] [5]
Appearance	Off-white to light yellow solid	[8]
Melting Point	62-63 °C	[1] [8]
Boiling Point	255.7 °C at 760 mmHg (Predicted/Estimated)	[1] [8]
Density	1.422 g/cm³ (Predicted)	[1] [8]
Flash Point	108.5 °C (Estimated)	[1] [2]
pKa	12.39 (Predicted)	[8]
XLogP3	-0.2	[1]

The negative XLogP3 value suggests that the compound is relatively hydrophilic, a characteristic influenced by the polar hydroxymethyl group and the nitrogen atoms in the pyrazine ring, which can engage in hydrogen bonding. This property is crucial for its solubility in various solvent systems used during synthesis and purification.

Synthesis Protocol and Mechanistic Insights

The synthesis of **(5-Chloropyrazin-2-yl)methanol** is efficiently achieved via the reduction of its corresponding carboxylic acid ester, methyl 5-chloropyrazine-2-carboxylate. This two-step approach, starting from 5-chloropyrazine-2-carboxylic acid, is a common and reliable route.

Step 1: Esterification of 5-Chloropyrazine-2-carboxylic Acid

Causality: The initial carboxylic acid is a poor substrate for direct reduction to the alcohol in the presence of many common reducing agents without side reactions. Conversion to the methyl ester provides a more reactive and selective intermediate for the subsequent reduction step. While classic Fischer esterification is an option, the use of trimethylsilyl diazomethane (TMSCN_2) offers a rapid, high-yielding methylation under mild conditions, avoiding harsh acids and high temperatures that could degrade the pyrazine ring.[\[8\]](#)

Protocol:

- Dissolve 5-chloropyrazine-2-carboxylic acid (1.0 eq) in a solvent mixture of diethyl ether and methanol (1:1 v/v).
- Slowly add a 2M solution of trimethylsilyl diazomethane in ether (2.0 eq) to the solution.
Note: Intense gas evolution (N_2) is observed. This reaction should be performed in a well-ventilated fume hood.
- Stir the reaction mixture at room temperature for 30-60 minutes.
- Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
- Once complete, concentrate the reaction mixture under reduced pressure to yield methyl 5-chloropyrazine-2-carboxylate as a solid, which can often be used in the next step without further purification.^[8]

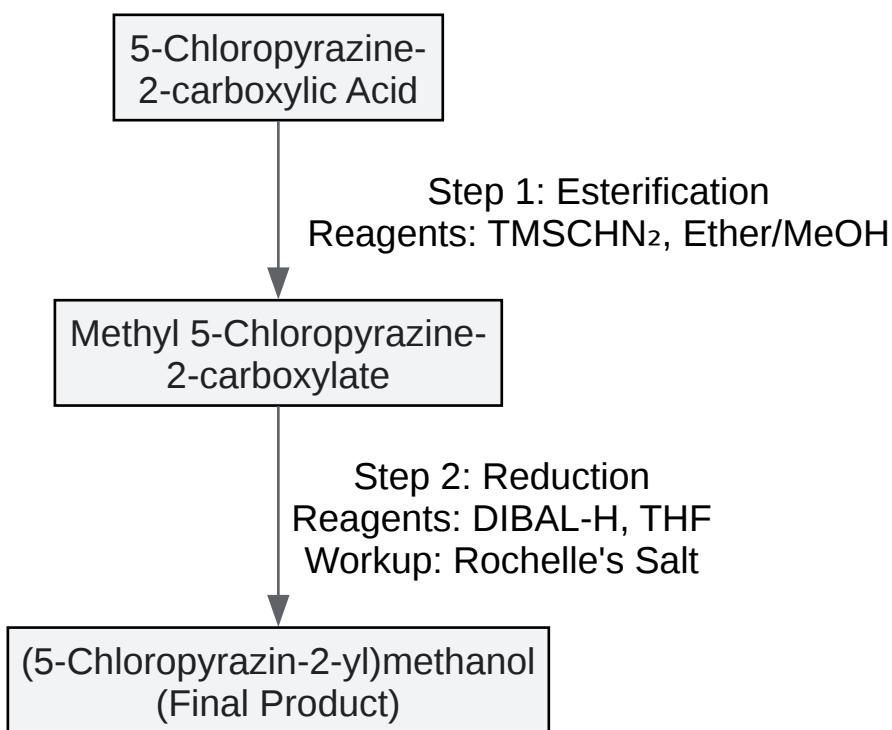
Step 2: Reduction of Methyl 5-Chloropyrazine-2-carboxylate to (5-Chloropyrazin-2-yl)methanol

Causality: Diisobutylaluminum hydride (DIBAL-H) is selected as the reducing agent. It is a powerful yet selective hydride donor that efficiently reduces esters to primary alcohols at low temperatures.^[8] Performing the reaction at 0 °C controls the reactivity of DIBAL-H, preventing over-reduction or other side reactions. The quench step with methanol is critical to neutralize any excess, highly reactive DIBAL-H before introducing aqueous solutions, which would react violently. The subsequent addition of a saturated Rochelle's salt (potassium sodium tartrate) solution is a standard workup procedure for DIBAL-H reductions; the tartrate chelates the aluminum salts, preventing the formation of gelatinous precipitates and facilitating a clean separation of the organic and aqueous layers.

Protocol:

- Dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution to 0 °C using an ice bath.
- Add a 1M solution of diisobutylaluminum hydride (DIBAL-H) in THF (2.1 eq) dropwise, maintaining the internal temperature at 0 °C.
- Stir the reaction at 0 °C for 2 hours. Monitor for completion by TLC or LC-MS.
- After completion, quench the reaction by the slow, careful addition of methanol.
- Add a saturated aqueous solution of potassium sodium tartrate and allow the mixture to warm to room temperature. Stir vigorously until the layers become clear.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic phases, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude **(5-Chloropyrazin-2-yl)methanol**.^[8]
- Purify the crude product via column chromatography on silica gel or recrystallization as needed to achieve the desired purity (>98%).



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Caption: Synthesis workflow for **(5-Chloropyrazin-2-yl)methanol**.

Analytical Characterization

To ensure the synthesized material meets the required standards of identity, purity, and quality, a panel of analytical techniques must be employed. Each method provides orthogonal information, creating a self-validating system for characterization.

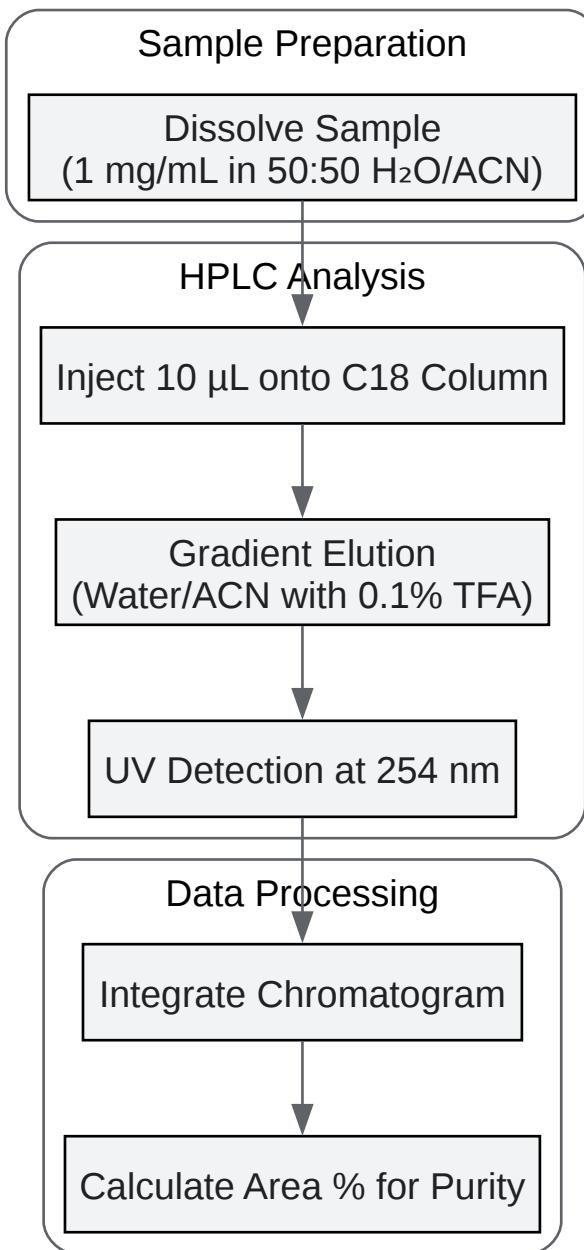
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method (using a nonpolar stationary phase like C18 and a polar mobile phase) is ideal for separating **(5-Chloropyrazin-2-yl)methanol** from nonpolar impurities and any remaining polar starting materials. UV detection is suitable due to the aromatic nature of the pyrazine ring.

Protocol:

- **Instrumentation:** HPLC system with a UV-Vis detector.
- **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- **Mobile Phase A:** Water with 0.1% Trifluoroacetic Acid (TFA).
- **Mobile Phase B:** Acetonitrile with 0.1% TFA.
- **Gradient:** Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV at 254 nm.
- **Sample Preparation:** Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of water and acetonitrile.

- Analysis: Inject 10 μ L and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.



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Caption: Workflow for HPLC purity analysis.

Identity and Structural Confirmation by GC-MS and NMR

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) provides two critical pieces of information: the retention time (a characteristic property) and the mass spectrum. The molecular ion peak confirms the molecular weight, while the fragmentation pattern serves as a structural fingerprint.^{[9][10]} Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation by mapping the carbon-hydrogen framework.

GC-MS Protocol:

- **Instrumentation:** Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
- **Column:** 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane capillary column.^[10]
- **Carrier Gas:** Helium at a constant flow of 1 mL/min.
- **Oven Program:** Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
- **MS Analysis:** Scan from m/z 40 to 400.
- **Expected Result:** A primary peak at a specific retention time with a mass spectrum showing a molecular ion $[M]^+$ at m/z 144 and a characteristic M+2 isotope pattern for a monochlorinated compound.

¹H NMR Spectroscopy:

- **Solvent:** Deuterated chloroform ($CDCl_3$) or Dimethyl sulfoxide ($DMSO-d_6$).
- **Expected Signals:** Protons on the pyrazine ring will appear in the aromatic region (typically δ 8.0-9.0 ppm), the methylene protons (-CH₂OH) will appear as a singlet or doublet (depending on coupling to the hydroxyl proton) around δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) will be a broad singlet whose position is concentration-dependent.

Applications in Research and Drug Discovery

(5-Chloropyrazin-2-yl)methanol is not typically an end-product but rather a versatile intermediate. Its value lies in the synthetic possibilities offered by its functional groups:

- Hydroxymethyl Group (-CH₂OH): This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate, mesylate, or halide) for nucleophilic substitution reactions. This allows for the extension of side chains or the introduction of other functional groups.
- Chloro Group (-Cl): The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (S_NAr). This allows for the introduction of various nitrogen, oxygen, or sulfur nucleophiles, enabling the construction of diverse compound libraries for screening.
- Pyrazine Ring: The nitrogen atoms can be quaternized or can influence the electronic properties of the molecule, which is critical for receptor binding and modulating pKa.

The combination of these features makes **(5-Chloropyrazin-2-yl)methanol** a valuable starting material for synthesizing complex molecules targeting a wide range of diseases. The prevalence of chlorinated compounds among FDA-approved drugs underscores the strategic importance of intermediates like this in modern pharmaceutical development.[4]

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- To cite this document: BenchChem. [(5-Chloropyrazin-2-yl)methanol synonyms and alternative names]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592522#5-chloropyrazin-2-yl-methanol-synonyms-and-alternative-names]

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